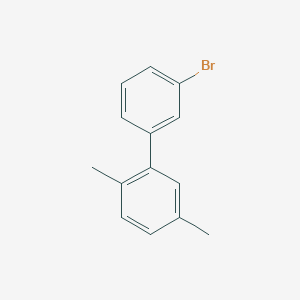
3-Bromo-2',5'-dimethylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2’,5’-dimethylbiphenyl: is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 3-position and two methyl groups at the 2’ and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-Bromo-2’,5’-dimethylbiphenyl is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups .
Industrial Production Methods:
In industrial settings, the synthesis of biphenyl compounds, including 3-Bromo-2’,5’-dimethylbiphenyl, can be achieved through diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method is practical and can be performed under mild conditions .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-2’,5’-dimethylbiphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the biphenyl core.
Coupling Reactions: As mentioned earlier, the compound can be synthesized through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in diazotisation and coupling reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted biphenyl derivatives, while coupling reactions can produce complex biphenyl structures.
科学的研究の応用
Chemistry:
3-Bromo-2’,5’-dimethylbiphenyl is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine:
In biological and medicinal research, biphenyl derivatives are often studied for their potential therapeutic properties.
Industry:
In the industrial sector, biphenyl compounds are used in the production of polymers, agrochemicals, and other specialty chemicals. 3-Bromo-2’,5’-dimethylbiphenyl can serve as an intermediate in the synthesis of these products .
作用機序
The mechanism of action of 3-Bromo-2’,5’-dimethylbiphenyl depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition and transmetalation steps . The molecular targets and pathways involved in its biological activity would depend on the specific bioactive derivatives synthesized from this compound.
類似化合物との比較
- 3-Bromo-2,5-dimethylbiphenyl
- 2-Bromo-4’,5’-dimethylbiphenyl
- 4-Bromo-2’,5’-dimethylbiphenyl
Comparison:
3-Bromo-2’,5’-dimethylbiphenyl is unique due to the specific positions of its substituents. The presence of the bromine atom at the 3-position and the methyl groups at the 2’ and 5’ positions can influence its reactivity and the types of reactions it can undergo. This structural uniqueness can make it more suitable for certain applications compared to its similar compounds .
特性
IUPAC Name |
2-(3-bromophenyl)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFFTJJBJQZSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














